molecular formula C16H18N2O2 B1318019 N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide CAS No. 953736-08-8

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide

Cat. No. B1318019
M. Wt: 270.33 g/mol
InChI Key: WECRZLBERYXDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide, also known as NEMPA, is a small molecule that has been researched and studied extensively in the scientific community. NEMPA is a compound that has been found to have a wide range of applications, from being used as a synthetic intermediate in organic chemistry to being used as a ligand in medicinal chemistry. NEMPA has been studied for its potential to be used as an inhibitor of certain enzymes, as well as its potential to be used as a therapeutic agent in certain diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide involves the reaction of 3-Amino-2-methylbenzoic acid with ethoxybenzoyl chloride in the presence of a base to form N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide.

Starting Materials
3-Amino-2-methylbenzoic acid, Ethoxybenzoyl chloride, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 3-Amino-2-methylbenzoic acid in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir., Step 3: Slowly add ethoxybenzoyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature., Step 5: Filter the reaction mixture to remove any solids., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)., Step 8: Dry the purified product under vacuum to obtain N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide as a white solid.

Mechanism Of Action

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide works by binding to the active site of the enzyme acetylcholinesterase, which prevents the enzyme from catalyzing the breakdown of acetylcholine. This results in an increase in the amount of acetylcholine available for neurotransmission, which can have beneficial effects in certain neurological disorders. In addition, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has been found to inhibit the enzyme cyclooxygenase-2, which prevents the enzyme from catalyzing the production of pro-inflammatory molecules. This can have beneficial effects in certain inflammatory diseases.

Biochemical And Physiological Effects

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has been found to have a variety of biochemical and physiological effects. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has been found to increase the levels of acetylcholine in the brain, which can have beneficial effects in certain neurological disorders. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has also been found to inhibit the enzyme cyclooxygenase-2, which can have beneficial effects in certain inflammatory diseases. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has also been found to have anti-oxidant effects, which can be beneficial in certain neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide is relatively non-toxic, which makes it safe to use in laboratory experiments. One of the main limitations of using N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide in laboratory experiments is that it is not as potent as some other compounds, which can limit its effectiveness in certain applications.

Future Directions

In the future, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide could be further studied for its potential to be used as a therapeutic agent in certain neurological and inflammatory diseases. In addition, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide could be studied for its potential to be used as an inhibitor of other enzymes, such as proteases and kinases. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide could also be studied for its potential to be used as an antioxidant or as an anti-inflammatory agent. Furthermore, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide could be studied for its potential to be used as a synthetic intermediate in organic chemistry. Finally, N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide could be studied for its potential to be used as a ligand in medicinal chemistry.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has been studied extensively in the scientific community and has been found to have a wide range of applications. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has also been studied for its potential to be used as a therapeutic agent in certain diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide has also been studied as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation in the body.

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-10-5-4-7-12(15)16(19)18-14-9-6-8-13(17)11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECRZLBERYXDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-ethoxybenzamide

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